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Compound of Interest

Benzyl (2-aminoethyl)
Compound Name:
(methyl)carbamate hydrochloride

Cat. No. B180101

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for Benzyl (2-
aminoethyl)(methyl)carbamate hydrochloride (CAS No: 162576-01-4). Due to the limited
availability of public experimental spectral data for this specific compound, this document
presents predicted Nuclear Magnetic Resonance (NMR) data, alongside generalized
experimental protocols for NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This
guide is intended to serve as a valuable resource for researchers in the fields of medicinal
chemistry, organic synthesis, and drug development, offering theoretical data and standardized
methodologies for the characterization of this and similar molecules.

Chemical Structure and Properties

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is a chemical compound with the
molecular formula C11H17CIN202 and a molecular weight of 244.72 g/mol .[1] Its structure
features a benzyl carbamate moiety linked to a methylated ethylamine side chain, existing as a
hydrochloride salt.

Caption: Chemical structure of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride.
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Predicted Spectral Data

In the absence of publicly available experimental spectra, the following tables summarize the

predicted *H and 3C NMR chemical shifts for Benzyl (2-aminoethyl)(methyl)carbamate

hydrochloride. These predictions are based on computational models and should be used as

a reference for experimental verification.

Chemical Shift
Multiplicity Integration Assignment

(ppm)

~7.35 Multiplet 5H Ar-H

~5.15 Singlet 2H O-CHz2-Ar

~3.60 Triplet 2H N-CH2-CH:

~3.10 Triplet 2H CHz2-CH2-NHs*

~2.95 Singlet 3H N-CHs

~8.30 Broad Singlet 3H -NHs*
Solvent: D20

Table 2: Predicted **C NMR Spectral Data
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Chemical Shift (ppm)

Assignment

~158.0 C=0 (Carbamate)
~136.0 Ar-C (Quaternary)
~129.0 Ar-CH
~128.5 Ar-CH
~128.0 Ar-CH
~68.0 O-CH2-Ar
~48.0 N-CH2-CH:
~38.0 CH2-CH2-NHs*
~35.0 N-CHs

Solvent: D20

Table 3: Predicted IR Spectral Data

Frequency (cm™?)

Functional Group

~3000-2800 N-H stretch (Ammonium salt)
~1700 C=0 stretch (Carbamate)
~1600, ~1450 C=C stretch (Aromatic)
~1250 C-N stretch

~1150 C-O stretch

Table 4: Predicted Mass Spectrometry Data
mi/z lon

209.13

[M+H]* (of free base)

231.11

[M+Na]* (of free base)
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Experimental Protocols

The following are generalized protocols for obtaining spectral data for a compound such as
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., D20, DMSO-ds, or CD3OD). Ensure complete dissolution.

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

o Process the data with Fourier transformation, phase correction, and baseline correction.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

o Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the
mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

o Thin Film: If the compound is soluble in a volatile solvent, cast a thin film onto a salt plate
(e.g., NaCl or KBr) and allow the solvent to evaporate.
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e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

e Acquisition:
o Record a background spectrum of the empty sample compartment or the pure KBr pellet.
o Place the sample in the spectrometer and record the sample spectrum.

o The spectrum is typically recorded from 4000 to 400 cm™1.

Mass Spectrometry (MS)

» Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in
a suitable solvent such as methanol, acetonitrile, or water.

e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI).

e Acquisition:
o Infuse the sample solution directly into the ion source or inject it via an HPLC system.

o Acquire the mass spectrum in positive ion mode to observe protonated molecules
([M+H]*) or other adducts.

o The mass range should be set to scan beyond the expected molecular weight.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
newly synthesized chemical compound.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Conclusion

While experimental spectral data for Benzyl (2-aminoethyl)(methyl)carbamate
hydrochloride is not readily found in the public domain, this guide provides a solid foundation
for its characterization. The predicted NMR, IR, and MS data offer valuable reference points for
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researchers. Furthermore, the detailed, generalized experimental protocols and the logical
workflow for spectroscopic analysis serve as a practical handbook for the synthesis and
verification of this and other novel chemical entities. It is recommended that any future
experimental work on this compound be published to enrich the collective knowledge base.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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